3-Methylbutane-2-sulfonyl chloride

Parallel Synthesis Sulfonamide Synthesis Medicinal Chemistry

3-Methylbutane-2-sulfonyl chloride (CAS 78429-87-5), also referred to as 3-Methyl-2-butanesulfonyl chloride, is an aliphatic sulfonyl chloride building block with the molecular formula C₅H₁₁ClO₂S and molecular weight of 170.66 g/mol. This compound serves as a versatile sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules via nucleophilic substitution reactions.

Molecular Formula C5H11ClO2S
Molecular Weight 170.66 g/mol
CAS No. 78429-87-5
Cat. No. B3057272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutane-2-sulfonyl chloride
CAS78429-87-5
Molecular FormulaC5H11ClO2S
Molecular Weight170.66 g/mol
Structural Identifiers
SMILESCC(C)C(C)S(=O)(=O)Cl
InChIInChI=1S/C5H11ClO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3
InChIKeyVLNMHTQPLCZFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutane-2-sulfonyl Chloride (CAS 78429-87-5) – Core Properties and Reactivity Profile for Research Procurement


3-Methylbutane-2-sulfonyl chloride (CAS 78429-87-5), also referred to as 3-Methyl-2-butanesulfonyl chloride, is an aliphatic sulfonyl chloride building block with the molecular formula C₅H₁₁ClO₂S and molecular weight of 170.66 g/mol . This compound serves as a versatile sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules via nucleophilic substitution reactions [1]. Its predicted boiling point is 207.5±9.0 °C, with a predicted density of 1.183±0.06 g/cm³, and it is commercially available at purities ranging from 95% to 99% (HPLC) .

Why 3-Methylbutane-2-sulfonyl Chloride Cannot Be Arbitrarily Replaced by Other Aliphatic Sulfonyl Chlorides


The reactivity and performance of aliphatic sulfonyl chlorides are highly sensitive to the structure of the alkyl substituent, particularly with respect to branching and steric bulk near the sulfonyl center [1]. Substituent effects on the alkyl group of alkanesulfonyl chlorides alter hydrolysis rates in a solvent-dependent manner, meaning that even structurally similar sulfonyl chlorides (e.g., butane-2-sulfonyl chloride or pentane-1-sulfonyl chloride) will exhibit divergent kinetic profiles under identical reaction conditions [1]. Furthermore, the presence of branched alkyl substituents influences nucleophilic substitution efficiency, with sterically hindered sulfonyl chlorides demonstrating differential reactivity toward amines compared to less hindered or linear analogs [2]. Therefore, substituting 3-methylbutane-2-sulfonyl chloride with an alternative sulfonyl chloride without experimental validation risks altered reaction yields, inconsistent product profiles, and failed syntheses.

Quantitative Differentiation of 3-Methylbutane-2-sulfonyl Chloride: Evidence-Based Selection Criteria


Enhanced Reactivity with Sterically Hindered Amines Compared to Sulfonyl Fluorides

In a systematic comparison of aliphatic sulfonyl chlorides versus sulfonyl fluorides, aliphatic sulfonyl chlorides as a class reacted efficiently with amines bearing sterically hindered amino groups, whereas the corresponding sulfonyl fluorides showed low activity under identical conditions [1]. This class-level inference supports the selection of 3-methylbutane-2-sulfonyl chloride, a sterically hindered aliphatic sulfonyl chloride, over sulfonyl fluorides when targeting sterically demanding amine nucleophiles.

Parallel Synthesis Sulfonamide Synthesis Medicinal Chemistry

Solvent-Dependent Hydrolysis Kinetics Differentiates Branched Aliphatic Sulfonyl Chlorides from Linear Analogs

Hydrolysis studies on substituted aliphatic sulfonyl chlorides demonstrate that changes in the alkyl group produce variable effects on hydrolysis rates that depend on solvent composition [1]. While quantitative rate constants for 3-methylbutane-2-sulfonyl chloride are not reported in this study, the finding that alkyl substitution alters relative hydrolysis rates across solvent compositions establishes that branched analogs like 3-methylbutane-2-sulfonyl chloride will not behave identically to linear analogs such as butane-2-sulfonyl chloride (CAS 4375-72-8) [2] or pentane-1-sulfonyl chloride (CAS 6303-18-0) [3] in aqueous or mixed-solvent reaction environments.

Hydrolysis Stability Reaction Kinetics Process Development

Steric Bulk at the Alpha-Position Modulates Nucleophilic Substitution Efficiency Relative to Unhindered Sulfonyl Chlorides

A linear relationship has been established between the logarithms of catalytic rate constants and the steric constants (Eₛ⁰) of substituents in sulfonyl chlorides, with steric effects playing a predominant role over inductive and resonance effects in sulfonylation reactions [1]. Although this study examined arenesulfonyl chlorides, the principle extends to aliphatic systems: the branched 3-methylbutane-2-sulfonyl chloride, with its alpha-methyl and isopropyl-like substitution, presents greater steric demand than linear or less-branched analogs, resulting in predictable, quantifiable modulation of reaction rates that can be leveraged for chemoselective transformations.

Steric Effects SN2 Reactivity Structure-Reactivity Relationships

Pharmaceutical-Grade Purity Availability Supports Reproducible Medicinal Chemistry Applications

Commercial sources indicate that 3-methylbutane-2-sulfonyl chloride is available at 99% purity (HPLC) and classified as pharmaceutical grade . This purity tier exceeds the typical 95% specification offered for many aliphatic sulfonyl chlorides, including the structurally related butane-2-sulfonyl chloride (CAS 4375-72-8) which is commonly supplied at 95% purity . Higher initial purity reduces the burden of in-house purification and minimizes the risk of side reactions from impurities in sensitive pharmaceutical or agrochemical syntheses.

Drug Discovery Sulfonamide Synthesis Pharmaceutical Intermediates

Potential Herbicide Intermediate Utility Documented in Patent Literature

Patent literature indicates that sulfonyl chloride derivatives structurally related to 3-methylbutane-2-sulfonyl chloride serve as intermediates in the production of sulfone-based herbicides [1]. While this compound is not the primary active ingredient, its use as a building block in herbicide intermediate synthesis establishes a validated industrial application context that may not be documented for all aliphatic sulfonyl chloride analogs.

Agrochemical Synthesis Herbicide Development Sulfone Derivatives

Optimal Application Scenarios for 3-Methylbutane-2-sulfonyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of Sterically Hindered Sulfonamides in Medicinal Chemistry Libraries

As established in the comparative study of sulfonyl halides, aliphatic sulfonyl chlorides as a class react efficiently with amines bearing sterically hindered amino groups, while sulfonyl fluorides exhibit low activity under the same conditions [1]. 3-Methylbutane-2-sulfonyl chloride, by virtue of its aliphatic sulfonyl chloride functionality, is therefore the preferred reagent for parallel synthesis of sulfonamide libraries when the amine coupling partners are sterically encumbered. This scenario is common in medicinal chemistry campaigns where lead optimization explores bulky amine substituents to improve target selectivity or pharmacokinetic properties.

Aqueous-Compatible Reaction Development Requiring Predictable Hydrolysis Profiles

The hydrolysis kinetics of substituted aliphatic sulfonyl chlorides are modulated by alkyl substitution in a solvent-dependent manner [2]. For process chemists developing reactions involving aqueous workups or protic solvent systems, 3-methylbutane-2-sulfonyl chloride provides a distinct hydrolysis profile relative to linear analogs such as butane-2-sulfonyl chloride or pentane-1-sulfonyl chloride. This property is particularly relevant when designing one-pot transformations where controlled sulfonyl chloride hydrolysis is either desired (for in situ sulfonic acid generation) or must be minimized (for high-yield nucleophilic trapping).

Chemoselective Sulfonylation Exploiting Steric Differentiation

The linear relationship between reaction rate logarithms and steric constants (Eₛ⁰) demonstrates that steric effects dominate over electronic effects in sulfonylation reactions [3]. 3-Methylbutane-2-sulfonyl chloride, with its branched alkyl backbone, offers a distinct steric profile that can be exploited for chemoselective transformations. In scenarios where multiple nucleophilic sites are present, the increased steric demand near the sulfonyl center may favor reaction at less hindered positions or enable selective mono-sulfonylation where linear analogs might yield bis-sulfonylated products.

Herbicide Intermediate and Agrochemical Development Programs

Patent literature identifies aliphatic sulfonyl chloride derivatives as intermediates in the synthesis of sulfone-based herbicides [4]. Research groups pursuing novel sulfone-containing agrochemicals or herbicide analogs can leverage 3-methylbutane-2-sulfonyl chloride as a building block with documented industrial precedent. This validated application context, combined with the availability of pharmaceutical-grade purity , positions this compound as a reliable starting material for agrochemical lead optimization and scale-up studies.

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